ethyl N-(2-cyano-4-nitrophenyl)glycinate
Overview
Description
Ethyl N-(2-cyano-4-nitrophenyl)glycinate is an organic compound with the molecular formula C11H11N3O4 It is a derivative of glycine, where the amino group is substituted with a 2-cyano-4-nitrophenyl group, and the carboxyl group is esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl N-(2-cyano-4-nitrophenyl)glycinate can be synthesized through a multi-step reaction process. One common method involves the reaction of ethyl glycinate hydrochloride with 2-cyano-4-nitroaniline in the presence of a base such as sodium carbonate. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. Continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(2-cyano-4-nitrophenyl)glycinate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The cyano group can be reduced to an amine using reagents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, acidic or basic conditions.
Major Products Formed
Oxidation: 2-amino-4-nitrophenylglycinate.
Reduction: Ethyl N-(2-amino-4-nitrophenyl)glycinate.
Substitution: Various amides or esters depending on the nucleophile used.
Scientific Research Applications
Ethyl N-(2-cyano-4-nitrophenyl)glycinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials for various industrial applications.
Mechanism of Action
The mechanism of action of ethyl N-(2-cyano-4-nitrophenyl)glycinate involves its interaction with specific molecular targets and pathways. The nitro and cyano groups can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules. The ester group allows for hydrolysis, releasing the active glycine derivative, which can then interact with enzymes or receptors in biological systems.
Comparison with Similar Compounds
Ethyl N-(2-cyano-4-nitrophenyl)glycinate can be compared with other similar compounds such as:
Ethyl N-(2-cyano-4-nitrophenyl)alaninate: Similar structure but with an alanine backbone instead of glycine.
Ethyl N-(2-cyano-4-nitrophenyl)valinate: Contains a valine backbone, offering different steric and electronic properties.
Ethyl N-(2-cyano-4-nitrophenyl)leucinate: Features a leucine backbone, providing unique hydrophobic interactions.
These compounds share similar functional groups but differ in their amino acid backbones, leading to variations in their chemical reactivity and biological activities .
Properties
IUPAC Name |
ethyl 2-(2-cyano-4-nitroanilino)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-2-18-11(15)7-13-10-4-3-9(14(16)17)5-8(10)6-12/h3-5,13H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOJEFDHGOMHKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=C(C=C(C=C1)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.